methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Description
This compound is a methanesulfonic acid salt of the synthetic cannabinoid receptor agonist WIN55,212-2. The base structure, WIN55,212-2, is a tricyclic derivative featuring a morpholinylmethyl substituent and a naphthoyl group, which confers high affinity for cannabinoid receptors (CB1 and CB2) . Methanesulfonic acid (MSA) serves as a counterion, likely enhancing solubility and stability compared to free-base forms. WIN55,212-2 is widely used in preclinical research to study cannabinoid receptor signaling, pain modulation, and neurobehavioral effects .
Properties
IUPAC Name |
methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424974 | |
| Record name | Methanesulfonic acid--{(3R)-5-methyl-3-[(morpholin-4-yl)methyl]-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl}(naphthalen-1-yl)methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131543-23-2 | |
| Record name | WIN-55212-2 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--{(3R)-5-methyl-3-[(morpholin-4-yl)methyl]-2,3-dihydro[1,4]oxazino[2,3,4-hi]indol-6-yl}(naphthalen-1-yl)methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WIN-55212-2 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J851TP7VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of WIN 55,212-2 Mesylate involves multiple steps, starting with the preparation of the aminoalkylindole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure.
Mesylation: The final step involves the mesylation of the compound to form WIN 55,212-2 Mesylate.
Chemical Reactions Analysis
WIN 55,212-2 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific substituents with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WIN 55,212-2 Mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of cannabinoid receptors.
Biology: The compound is used to investigate the physiological and pharmacological effects of cannabinoid receptor activation.
Mechanism of Action
WIN 55,212-2 Mesylate exerts its effects by binding to and activating cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and regulation of ion channels . The compound’s effects on these pathways result in its analgesic, anti-inflammatory, and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with other CB1/CB2 receptor agonists and antagonists, focusing on structural features, receptor affinity, and pharmacological profiles.
Table 1: Key Cannabinoid Receptor Ligands and Their Properties
Key Findings:
Structural Uniqueness: The tricyclic core of WIN55,212-2 distinguishes it from classical cannabinoids like THC or indole-derived agonists (e.g., AM2201). The morpholine moiety enhances lipophilicity and receptor interaction .
Receptor Affinity : WIN55,212-2 exhibits higher CB1/CB2 affinity than THC but lower than CP55940. Its methanesulfonic acid salt form improves aqueous solubility, facilitating in vitro assays .
Pharmacological Efficacy : Unlike THC, WIN55,212-2 shows consistent efficacy in neuropathic pain models, making it a preferred tool compound for mechanistic studies .
Role of Methanesulfonic Acid in the Compound
Methanesulfonic acid (MSA) is a strong organic acid (pKa ≈ -1.9) commonly used to form stable salts with basic amines. Compared to hydrochloric or sulfuric acid, MSA offers:
- Enhanced Solubility : MSA salts are highly soluble in polar solvents, improving bioavailability for in vivo studies .
- Low Toxicity : MSA is less corrosive than mineral acids, reducing tissue irritation in preclinical applications .
- Stability : MSA salts resist hydrolysis under physiological conditions, ensuring compound integrity during storage .
Biological Activity
Methanesulfonic acid (MSA) is a sulfonic acid with significant applications in various fields, including organic synthesis, catalysis, and environmental science. The compound of interest, [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone , is a complex derivative that has garnered attention for its potential biological activities.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a morpholine group and a tetraene structure, which may contribute to its biological activity. Understanding the structure is crucial for elucidating its mechanism of action.
Biological Activity Overview
Research indicates that MSA and its derivatives exhibit various biological activities:
- Antimicrobial Activity : MSA has been shown to support the growth of certain methylotrophic microorganisms, suggesting its role as a substrate in microbial metabolism . This property can be leveraged in biotechnological applications.
- Catalytic Properties : MSA serves as an effective Brønsted acid catalyst in organic reactions, facilitating esterification processes and enhancing reaction rates . This catalytic activity can influence biological pathways by modifying metabolites.
- Nucleation and Clustering : MSA plays a significant role in atmospheric chemistry by forming stable molecular clusters with iodine oxoacids, enhancing nucleation processes in cold marine environments . This interaction may have implications for ecological systems and climate dynamics.
Case Study 1: Antimicrobial Properties
A study demonstrated that MSA can induce the production of specific polypeptides in methylotrophic bacteria when grown on MSA as a carbon source. The identified proteins were linked to metabolic pathways that could potentially be exploited for bioremediation or bioenergy applications .
Case Study 2: Catalytic Applications
In a recent investigation, MSA was utilized as a catalyst in the synthesis of 3-acylquinolines. The study highlighted the efficiency of MSA in promoting reactions without the need for transition metals, showcasing its utility in green chemistry .
Research Findings
Q & A
Q. What is the pharmacological role of this compound in cannabinoid receptor research?
This compound (WIN55,212-2) is a synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. It is widely used to study receptor signaling pathways, particularly in neurological and behavioral assays. For example, it has been employed to investigate cannabinoid-mediated effects on pain perception, convulsant activity, and neuronal excitability . Methodological Insight : Use radioligand binding assays (e.g., competitive displacement with [³H]CP55940) to quantify receptor affinity. Functional activity can be assessed via cAMP inhibition assays or calcium mobilization in transfected HEK293 cells .
Q. How is the compound synthesized, and what are its critical structural motifs?
The compound features a tricyclic core with a morpholinylmethyl group and a naphthoyl substituent. Synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and cyclization. Key intermediates include morpholine derivatives and naphthalene-1-carbonyl chloride. Methodological Insight : Optimize reaction conditions (e.g., anhydrous environment for acylation steps) and validate purity via HPLC-UV or LC-MS. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. What are the standard assays for evaluating its metabolic stability in vitro?
Metabolic stability is assessed using liver microsomes (human or rodent) incubated with the compound. Quantify parent compound depletion over time via LC-MS/MS. Key cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) can be identified using isoform-specific inhibitors .
Advanced Research Questions
Q. How does subcellular localization influence its pharmacological effects?
Recent studies suggest that CB1 receptor signaling is compartmentalized. For example, WIN55,212-2’s efficacy in modulating cAMP differs between plasma membrane and endosomal receptors. Methodological Insight : Use confocal microscopy with fluorescent-tagged CB1 receptors and Förster resonance energy transfer (FRET) to track real-time signaling dynamics. Compare results with compartment-specific antagonists (e.g., endocytosis inhibitors) .
Q. What experimental designs resolve contradictory data on its proconvulsant vs. anticonvulsant effects?
WIN55,212-2 exhibits proconvulsant activity in PTZ (pentylenetetrazol) models but enhances anticonvulsant efficacy of ethosuximide in mice. To reconcile this, employ dose-response studies across species (rats vs. mice) and integrate EEG recordings with behavioral scoring. Control for pharmacokinetic interactions (e.g., blood-brain barrier penetration) using tandem LC-MS/MS and brain homogenate analysis .
Q. How can X-ray crystallography elucidate its binding mode to CB1 receptors?
Co-crystallize the compound with CB1 receptor fragments (e.g., extracellular loops or transmembrane domains). Use SHELX software for structure refinement and molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding energetics. Validate with site-directed mutagenesis (e.g., mutation of Ser173 or Lys192 in CB1) .
Data Analysis and Interpretation
Q. How to address batch-to-batch variability in receptor activation assays?
Variability may arise from impurities or stereochemical inconsistencies. Implement orthogonal quality control:
Q. What statistical approaches are optimal for dose-response studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals. Include positive/negative controls (e.g., rimonabant for inverse agonism) to validate assay robustness .
Critical Research Gaps
- Allosteric Modulation : Does WIN55,212-2 interact with CB1 allosteric sites (e.g., like CBD at CB2)? Use saturation transfer difference (STD) NMR to probe binding epitopes .
- Long-Term Effects : Chronic administration studies are limited. Conduct RNA-seq on brain tissues to identify transcriptomic changes post-treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
